molecular formula C26H22FN3O2 B2471157 3-(4-ethoxyphenyl)-5-[(4-fluorophenyl)methyl]-8-methoxy-5H-pyrazolo[4,3-c]quinoline CAS No. 866347-50-4

3-(4-ethoxyphenyl)-5-[(4-fluorophenyl)methyl]-8-methoxy-5H-pyrazolo[4,3-c]quinoline

Cat. No.: B2471157
CAS No.: 866347-50-4
M. Wt: 427.479
InChI Key: PSBJMQJPUGRCDK-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[4,3-c]quinoline family, characterized by a fused tricyclic system with pyrazole and quinoline moieties. Key structural features include:

  • 4-Ethoxyphenyl group at position 3, contributing to electron-donating effects via the ethoxy substituent.
  • 8-Methoxy substitution, enhancing solubility and modulating electronic properties.

Its synthesis typically involves palladium-catalyzed cross-coupling or cyclization reactions, as seen in analogous compounds (e.g., ).

Properties

IUPAC Name

3-(4-ethoxyphenyl)-5-[(4-fluorophenyl)methyl]-8-methoxypyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22FN3O2/c1-3-32-20-10-6-18(7-11-20)25-23-16-30(15-17-4-8-19(27)9-5-17)24-13-12-21(31-2)14-22(24)26(23)29-28-25/h4-14,16H,3,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSBJMQJPUGRCDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=C3C=C(C=C4)OC)CC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethoxyphenyl)-5-[(4-fluorophenyl)methyl]-8-methoxy-5H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common approach is the condensation of 4-ethoxybenzaldehyde with 4-fluorobenzylamine to form an intermediate Schiff base. This intermediate is then cyclized with 8-methoxyquinoline under acidic conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, green chemistry principles, such as solvent recycling and waste minimization, are often employed to make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

3-(4-ethoxyphenyl)-5-[(4-fluorophenyl)methyl]-8-methoxy-5H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding amine derivatives.

    Substitution: The ethoxy and fluorophenyl groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like sodium methoxide in dimethyl sulfoxide.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyrazoloquinolines.

Scientific Research Applications

3-(4-ethoxyphenyl)-5-[(4-fluorophenyl)methyl]-8-methoxy-5H-pyrazolo[4,3-c]quinoline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects in treating diseases like cancer and neurological disorders.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(4-ethoxyphenyl)-5-[(4-fluorophenyl)methyl]-8-methoxy-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. These interactions can lead to various biological effects, such as the inhibition of cell proliferation or the modulation of neurotransmitter release.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in the Pyrazoloquinoline Core

A. Position and Nature of Aromatic Substituents

3-(4-Ethoxyphenyl)-8-Fluoro-5-(4-Methoxybenzyl)-5H-Pyrazolo[4,3-c]Quinoline () Key Differences:

  • 8-Fluoro vs. 8-methoxy substitution.
  • 4-Methoxybenzyl vs. 4-fluorophenylmethyl at position 3.
    • Impact :
  • Methoxybenzyl group may improve metabolic stability compared to fluorophenylmethyl .

3-(4-Ethoxyphenyl)-5-(3-Fluorophenylmethyl)Pyrazolo[4,3-c]Quinoline () Key Difference: 3-Fluorophenylmethyl at position 4. Impact: Meta-fluorine placement reduces steric hindrance compared to para-substituted analogs, possibly altering target selectivity .

B. Fused Ring Systems
  • 3-(4-Ethylphenyl)-5-(3-Fluorobenzyl)-8,9-Dihydro-5H-[1,4]Dioxino[2,3-g]Pyrazolo[4,3-c]Quinoline () Key Difference: Addition of a dioxino ring fused to the quinoline core.

Physicochemical Properties

Compound (Reference) Melting Point (°C) Key Spectroscopic Data (IR/NMR)
Target Compound Not Reported Expected C-O (1250 cm⁻¹), Ar-F (1100 cm⁻¹) in IR
Ethyl 3-Oxo-2-Phenyl-5-(Quinolin-3-yl)-3,5-Dihydro-2H-Pyrazolo[4,3-c]Pyridine-7-Carboxylate () 248–251 C=O (1720 cm⁻¹), NH (3350 cm⁻¹)
8-Ethoxy-3-(4-Methoxyphenyl)-5-(3-Methylbenzyl)-5H-Pyrazolo[4,3-c]Quinoline () Not Reported Ethoxy C-O (1120 cm⁻¹), CH₃ (1380 cm⁻¹)
  • Trends : Higher melting points correlate with increased hydrogen bonding (e.g., ’s carboxylate group). Methoxy/ethoxy substituents generally lower melting points due to reduced crystallinity .

Biological Activity

3-(4-ethoxyphenyl)-5-[(4-fluorophenyl)methyl]-8-methoxy-5H-pyrazolo[4,3-c]quinoline is a synthetic compound belonging to the pyrazoloquinoline family. Its unique structure, characterized by the fusion of a pyrazole ring with a quinoline moiety and various substituents, suggests potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the current understanding of its biological activity, including anticancer properties and possible mechanisms of action.

Chemical Structure and Properties

The chemical formula of 3-(4-ethoxyphenyl)-5-[(4-fluorophenyl)methyl]-8-methoxy-5H-pyrazolo[4,3-c]quinoline is C25H24FN3O3C_{25}H_{24}FN_{3}O_{3}. The compound features:

  • Ethoxy Group : Enhances solubility and may influence biological interactions.
  • Fluorobenzyl Group : Potentially increases lipophilicity and biological activity.
  • Methoxy Group : May contribute to the modulation of biological pathways.

Anticancer Properties

Research indicates that 3-(4-ethoxyphenyl)-5-[(4-fluorophenyl)methyl]-8-methoxy-5H-pyrazolo[4,3-c]quinoline exhibits significant anticancer activity. Preliminary studies have shown that it can inhibit the growth of various cancer cell lines, including:

  • Breast Cancer (MCF-7)
  • Lung Cancer (A549)
  • Colon Cancer (HT-29)

In vitro assays demonstrated that this compound can reduce cell viability in these cancer types, suggesting its potential as an anticancer agent .

Cell LineIC50 Value (µM)Reference
MCF-712.5
A54915.0
HT-2910.0

While specific mechanisms for this compound are not fully elucidated, related pyrazoloquinoline derivatives have been reported to exhibit anticancer effects through several pathways:

  • Induction of Apoptosis : Triggering programmed cell death in cancer cells.
  • Inhibition of Cell Proliferation : Disrupting the cell cycle and preventing tumor growth.
  • Targeting Specific Proteins : Interacting with proteins involved in cancer progression.

Further studies are required to clarify the exact molecular targets and pathways involved in its action.

Anti-inflammatory Effects

In addition to its anticancer properties, some derivatives within the pyrazoloquinoline class have shown anti-inflammatory effects. For instance, certain compounds have been evaluated for their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. These studies suggest that similar compounds may inhibit inducible nitric oxide synthase (iNOS) and cyclooxygenase 2 (COX-2), leading to reduced inflammation .

Case Studies and Research Findings

  • Study on Anticancer Activity :
    • A study conducted on various pyrazoloquinoline derivatives highlighted their potential as anticancer agents. The findings suggested that structural modifications significantly affect their efficacy against different cancer cell lines .
  • Anti-inflammatory Evaluation :
    • Research on related compounds indicated significant inhibition of NO production comparable to established anti-inflammatory drugs. This suggests that further exploration into the anti-inflammatory properties of 3-(4-ethoxyphenyl)-5-[(4-fluorophenyl)methyl]-8-methoxy-5H-pyrazolo[4,3-c]quinoline could be fruitful .

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